molecular formula C13H12N2O4 B5971411 N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide

N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide

Cat. No.: B5971411
M. Wt: 260.24 g/mol
InChI Key: PLIOYYRNVQUDIU-ZSOIEALJSA-N
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Description

N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide is a complex organic compound that features a furan ring and a phenyl group with hydroxyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide typically involves the condensation of 2,4-dihydroxyacetophenone with furan-2-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-1-(2,4-dihydroxyphenyl)ethylidene]-2,2-diphenylacetohydrazide
  • 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide

Uniqueness

N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide is unique due to the presence of both a furan ring and a phenyl group with hydroxyl substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8(10-5-4-9(16)7-11(10)17)14-15-13(18)12-3-2-6-19-12/h2-7,16-17H,1H3,(H,15,18)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIOYYRNVQUDIU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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